3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: Another related class with distinct chemical properties and applications.
Imidazo[1,2-a]triazines: Known for their unique reactivity and potential in drug development.
Uniqueness
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H17N5/c17-13-5-3-12(4-6-13)14-10-20-16-15(18-7-8-21(14)16)19-9-11-1-2-11/h3-8,10-11H,1-2,9,17H2,(H,18,19) |
InChI Key |
ZHLWYBYFCGMDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N |
Origin of Product |
United States |
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